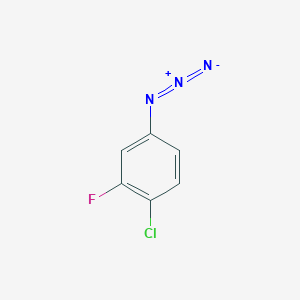

4-Azido-1-chloro-2-fluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-azido-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWRMSCJGZQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251142-19-4 | |

| Record name | 4-azido-1-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Azido 1 Chloro 2 Fluorobenzene and Its Precursors

Classical Diazotization-Azidation Routes

The traditional and most common method for synthesizing aryl azides involves the diazotization of an aromatic amine followed by substitution with an azide (B81097) salt. researchgate.net

Synthesis from Substituted Anilines

The synthesis of 4-Azido-1-chloro-2-fluorobenzene typically starts from the corresponding aniline (B41778) precursor, 4-chloro-2-fluoroaniline (B1294793). The process is a two-step reaction. First, the primary aromatic amine is converted into a diazonium salt. This is achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C) to form the 4-chloro-2-fluorobenzenediazonium salt. researchgate.net

In the second step, the diazonium salt is treated with an azide source, most commonly sodium azide (NaN₃), to displace the diazonium group (N₂⁺) and introduce the azido (B1232118) group (-N₃) onto the aromatic ring, yielding the final product, this compound. This method generally provides moderate to good yields. smolecule.com

General Reaction Scheme:

Figure 1: Diazotization-azidation of 4-chloro-2-fluoroaniline.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final azide product while ensuring safety, as diazonium salts can be unstable and organic azides are potentially explosive.

Key parameters for optimization include:

Temperature Control: Maintaining a low temperature (0-5 °C) during both diazotization and azidation is critical to prevent the decomposition of the unstable diazonium salt.

Acid Concentration: The acidity of the medium must be carefully controlled. Sufficient acid is required to generate nitrous acid in situ and to stabilize the diazonium salt, but excess acid can lead to side reactions.

Rate of Addition: Slow, controlled addition of sodium nitrite to the aniline solution and subsequent slow addition of the diazonium salt solution to the sodium azide solution are necessary to manage the exothermic nature of the reactions and prevent localized overheating.

Research on similar aryl azides has shown that yields can vary significantly based on the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups, such as the chloro and fluoro substituents in this case, generally lead to stable diazonium salts, favoring good yields. In contrast, strongly deactivating groups can sometimes result in poor yields. amazonaws.com

Nucleophilic Aromatic Substitution Strategies for Azido Group Introduction

An alternative pathway to aryl azides involves the nucleophilic aromatic substitution (SₙAr) reaction, where a suitable leaving group on an electron-deficient aromatic ring is displaced by an azide ion. libretexts.org

Regioselective Halogen Displacement

For the synthesis of this compound, a potential precursor for an SₙAr reaction would be a di- or tri-substituted benzene (B151609) ring containing a good leaving group at the C-4 position. A common precursor is 1-chloro-2,4-difluorobenzene. In SₙAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative substituent that makes the ipso-carbon more electrophilic. masterorganicchemistry.com

In 1-chloro-2,4-difluorobenzene, the fluorine atom at the C-4 position is activated by the electron-withdrawing effects of the second fluorine at C-2 and the chlorine at C-1. The azide nucleophile (N₃⁻) will preferentially attack the C-4 position, which is para to the chlorine and ortho to the fluorine, leading to the regioselective displacement of the fluoride (B91410) ion to form this compound. The presence of electron-withdrawing groups ortho and/or para to the leaving group is essential to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which is a key requirement for a successful SₙAr reaction. libretexts.orgmasterorganicchemistry.com

Interactive Table: SₙAr Precursor and Product

| Precursor | Reagent | Product | Leaving Group |

|---|---|---|---|

| 1-chloro-2,4-difluorobenzene | Sodium Azide (NaN₃) | This compound | Fluoride (F⁻) |

Solvent and Catalytic Effects in Azide Incorporation

The choice of solvent plays a critical role in SₙAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred. nih.govnih.gov These solvents effectively solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion relatively "naked" and highly nucleophilic. This enhances the reaction rate significantly compared to protic solvents (like water or alcohols), which would solvate and deactivate the azide nucleophile through hydrogen bonding. nih.gov

While many SₙAr reactions proceed without a catalyst, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction, especially when dealing with reactants of low solubility. PTCs, such as quaternary ammonium (B1175870) salts, help transfer the azide anion from an aqueous or solid phase into the organic phase where the aromatic substrate is dissolved, thereby increasing the reaction rate.

Emerging One-Pot and Transition-Metal-Free Approaches for Azidobenzene Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, safer, and environmentally benign methods for preparing aryl azides.

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. organic-chemistry.org For the conversion of anilines to azides, a one-pot diazotization-azidation can be performed. For example, methods using tert-butyl nitrite as the diazotizing agent and azidotrimethylsilane (B126382) (TMSN₃) as the azide source in a solvent like acetonitrile have proven effective for a wide range of anilines under mild conditions. acs.orgacs.org This approach avoids the need to handle potentially hazardous aqueous sodium azide and allows for direct conversion. organic-chemistry.org

Another innovative one-pot method involves using sodium nitrite and hydrazine (B178648) hydrate (B1144303) in an acidic medium, where the azide ion is generated in situ. amazonaws.com This method is advantageous due to the use of inexpensive reagents and simple work-up procedures. amazonaws.com

Transition-metal-free approaches are also gaining traction. These methods avoid the use of potentially toxic and costly metal catalysts. nih.gov For instance, the SₙAr reaction itself is a transition-metal-free method. libretexts.org Research into aryne chemistry has also provided metal-free routes for N-arylation, which could be adapted for azide synthesis. nih.gov These emerging strategies highlight a continuous drive towards more sustainable and efficient chemical manufacturing.

Interactive Table: Comparison of Synthetic Approaches

| Method | Key Reagents | Advantages | Considerations |

|---|---|---|---|

| Classical Diazotization | NaNO₂, HCl, NaN₃ | Well-established, good yields for many substrates. researchgate.netsmolecule.com | Requires low temperatures, unstable intermediates, potentially hazardous reagents. |

| Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Halide, NaN₃ | High regioselectivity, transition-metal-free. libretexts.org | Requires electron-deficient aromatic ring with good leaving group. masterorganicchemistry.com |

| One-Pot (Barral, et al.) | t-BuONO, TMSN₃ | Mild conditions, high efficiency, safer azide source. acs.orgacs.org | Reagents can be more expensive. |

| One-Pot (Telvekar, et al.) | NaNO₂, Hydrazine Hydrate | Inexpensive reagents, simple procedure. amazonaws.com | May have substrate limitations. amazonaws.com |

"Azido Transfer" Protocols for Aryl Azide Formation

The conversion of an aryl amine to an aryl azide is a fundamental transformation in organic synthesis. While the classical Sandmeyer reaction, involving diazotization of an aniline followed by substitution with an azide salt (e.g., sodium azide), is a cornerstone method, direct "azido transfer" protocols have emerged as powerful alternatives. These methods often provide milder reaction conditions and avoid the isolation of potentially unstable diazonium intermediates.

Azido transfer reagents are compounds that can directly transfer an N₃ group to a nucleophile, such as an amine. Key to these protocols is the reactivity of the reagent, which must be sufficiently electrophilic to react with the amine but stable enough for safe handling.

One of the most significant advancements in this area was the development of sulfonyl azides as azido transfer agents. Trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide are prominent examples. The general mechanism involves the reaction of the primary aryl amine with the sulfonyl azide to form a triazene (B1217601) intermediate. This intermediate then undergoes fragmentation, often promoted by a base or catalyst, to yield the desired aryl azide and a sulfonamide byproduct.

The choice of reagent and conditions can be tailored based on the electronic properties of the aryl amine. For electron-rich anilines, milder reagents and conditions are often sufficient. Conversely, electron-deficient anilines, such as those bearing fluorine atoms, may require more reactive reagents or catalysts to facilitate the azido transfer.

Table 1: Comparison of Common Azido Transfer Reagents

| Reagent | Key Features | Typical Reaction Conditions |

|---|---|---|

| Trifluoromethanesulfonyl Azide (TfN₃) | Highly reactive; effective for a wide range of amines, including electron-deficient ones. | Often used with a copper catalyst (e.g., Cu(II)SO₄) in solvents like methanol (B129727) or acetonitrile. |

| Imidazole-1-sulfonyl Azide | Can be generated in situ, enhancing safety. Available as a stable hydrochloride salt. | Typically requires a base (e.g., K₂CO₃) and a catalyst (e.g., CuSO₄) in a solvent like methanol. |

| Zinc Azide Bispyridine | A milder, non-covalent source of the azide group. | Used for the diazotization of anilines followed by azidation in a one-pot procedure. |

Synthetic Access to Fluorinated Aryl Azides: Specific Challenges and Solutions

The synthesis of fluorinated aryl azides like this compound presents a unique set of challenges primarily stemming from the strong electron-withdrawing nature of the fluorine atom.

Challenges:

Reduced Nucleophilicity of the Amine: The fluorine atom deactivates the aromatic ring, making the nitrogen of the precursor amine (e.g., 4-chloro-2-fluoroaniline) less nucleophilic. This can slow down the initial step of both classical diazotization and direct azido transfer reactions, often leading to incomplete conversion or requiring harsher reaction conditions.

Stability of Intermediates: While aryl diazonium salts are generally unstable, the presence of electron-withdrawing groups like fluorine can, in some cases, stabilize the diazonium intermediate. However, this electronic effect can also influence the subsequent substitution step with the azide nucleophile.

Solutions:

To overcome these challenges, several strategies have been developed:

Use of More Potent Reagents: For classical diazotization, using reagents like nitrosylsulfuric acid instead of sodium nitrite in aqueous acid can be more effective for weakly basic anilines. In azido transfer reactions, highly electrophilic reagents such as trifluoromethanesulfonyl azide (TfN₃) are often employed to react efficiently with the deactivated amine.

Catalysis: The use of transition metal catalysts, particularly copper salts (e.g., CuSO₄), is a common strategy to facilitate the decomposition of the triazene intermediate in azido transfer protocols. The catalyst provides an alternative, lower-energy pathway for the reaction to proceed, allowing for milder conditions and improved yields.

Optimized Reaction Conditions: Careful optimization of solvent, temperature, and stoichiometry is crucial. For instance, conducting diazotizations at very low temperatures (-5 to 0 °C) is critical to minimize the decomposition of the diazonium salt before the azide can be introduced.

The synthesis of this compound would likely proceed from its corresponding aniline, 4-chloro-2-fluoroaniline. A probable synthetic route would involve the diazotization of this aniline followed by the introduction of the azide group, a process that must be carefully controlled to account for the electronic effects of the halogen substituents.

Table 2: Illustrative Conditions for Synthesis of Electron-Deficient Aryl Azides

| Precursor (Aniline) | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 4-Nitroaniline | 1. NaNO₂, H₂SO₄2. NaN₃ | 0 °C | 95 |

| 2,4-Difluoroaniline | 1. t-BuONO, MeCN2. TMSN₃ | Room Temp | 85 |

This table illustrates typical conditions used for electron-deficient systems, which would be analogous to the synthesis of this compound. The use of organic nitrites like tert-butyl nitrite (t-BuONO) in organic solvents is a common alternative for anilines with poor solubility in aqueous acid.

Chemical Reactivity and Mechanistic Studies of 4 Azido 1 Chloro 2 Fluorobenzene

[3+2] Cycloaddition Reactions of the Azido (B1232118) Moiety

The azide (B81097) functional group in 4-Azido-1-chloro-2-fluorobenzene is a key determinant of its chemical persona, rendering it an excellent 1,3-dipole for [3+2] cycloaddition reactions. These reactions provide a highly efficient route to the synthesis of five-membered heterocyclic rings, most notably 1,2,3-triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diverse Dipolarophiles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent and widely utilized click reaction. ed.ac.uk It involves the reaction of an azide with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity. ed.ac.uknih.gov For this compound, the electron-withdrawing nature of the chloro and fluoro substituents on the benzene (B151609) ring can influence the reactivity of the azide moiety.

While extensive research has been conducted on the CuAAC reaction with a wide array of alkynyl substrates, specific studies detailing the reaction of this compound with a diverse range of alkynes and alkenes are not extensively documented in the reviewed literature. However, based on the well-established scope of the CuAAC reaction, it is anticipated that this compound would react efficiently with various terminal alkynes bearing a wide range of functional groups.

The reaction with alkenyl substrates is less common in standard CuAAC conditions, as alkynes are the preferred dipolarophiles. wikipedia.org Thermal azide-alkene cycloadditions are more prevalent for these substrates. rsc.org

Table 1: Representative Alkynyl Substrates for CuAAC Reactions

This table illustrates the types of alkynyl substrates that are expected to react with this compound in a CuAAC reaction, based on the general literature. Specific yield and reaction condition data for these reactions with this compound are not available in the reviewed literature.

| Alkyne Substrate | Expected Product Structure | Functional Group Tolerance |

| Phenylacetylene | 1-(4-Chloro-2-fluorophenyl)-4-phenyl-1H-1,2,3-triazole | High |

| Propargyl alcohol | (1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol | High |

| 1-Ethynyl-4-nitrobenzene | 1-(4-Chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | High |

| 3-Ethynyltoluene | 1-(4-Chloro-2-fluorophenyl)-4-(m-tolyl)-1H-1,2,3-triazole | High |

The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. nih.gov Various ligands are often employed to stabilize the copper(I) catalyst, prevent its disproportionation, and accelerate the reaction. nih.govbeilstein-journals.org

Commonly used ligands include tris(triazolylmethyl)amines, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), and N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.gov The choice of ligand can significantly impact the reaction kinetics and efficiency. nih.gov For instance, imidazole (B134444) derivatives with alkyl chains have been shown to be effective ligands, even for sterically demanding substrates. acs.org While the general principles of catalyst and ligand effects are well-understood, specific studies optimizing these parameters for the CuAAC reaction of this compound are not detailed in the available literature.

Table 2: Common Catalyst Systems for CuAAC Reactions

This table outlines typical catalyst systems used in CuAAC reactions. The optimal system for this compound would require empirical determination.

| Copper Source | Reducing Agent (if applicable) | Ligand | Common Solvents |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | t-BuOH/H₂O |

| CuI | None | N,N-Diisopropylethylamine (DIPEA) | THF, DMF |

| [Cu(CH₃CN)₄]PF₆ | None | None or various N-ligands | CH₃CN |

| (NHC)CuX | None | NHC is the ligand | Various |

A hallmark of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.org This is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate. In contrast, the uncatalyzed thermal cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org For this compound, it is expected that its CuAAC reactions will follow this established regiochemical preference, leading to the formation of 1-(4-chloro-2-fluorophenyl)-4-substituted-1H-1,2,3-triazoles.

Stereoselectivity becomes a factor when the alkyne substrate is chiral. Enantioselective CuAAC reactions have been developed using chiral ligands that can induce stereocontrol in the formation of α-chiral triazoles. nih.gov These reactions often proceed via dynamic kinetic resolution of racemic starting materials. nih.gov While this is a powerful synthetic tool, specific applications of this methodology using this compound have not been reported in the surveyed literature.

Thermal Azide-Alkene/Alkyne Cycloaddition Reactions

In the absence of a metal catalyst, azides can undergo thermal [3+2] cycloaddition with alkenes and alkynes. These reactions typically require elevated temperatures to overcome the activation energy barrier. wikipedia.orgresearchgate.net The thermal cycloaddition of azides with alkynes generally leads to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, as the electronic differentiation between the two ends of the alkyne is not as pronounced as in the catalyzed reaction. organic-chemistry.org

With alkenes, thermal cycloaddition yields triazoline intermediates, which can be stable or can undergo further reactions such as dehydrogenation to form aromatic triazoles or rearrangement. rsc.orgresearchgate.net Studies focusing specifically on the thermal cycloaddition reactions of this compound are not prevalent in the reviewed scientific literature. However, the general principles of thermal azide cycloadditions suggest that this compound would react with suitable dipolarophiles under thermal conditions, likely requiring high temperatures and potentially leading to mixtures of regioisomers.

Base-Catalyzed Cycloaddition Mechanisms

Recent research has explored base-catalyzed cycloaddition reactions of aryl azides. For instance, aryl azides can react with enolates generated from aldehydes under basic conditions. rsc.orgrsc.org This reaction proceeds through a triazoline intermediate which can then rearrange to form aryl amides. rsc.orgrsc.org This method is particularly effective for electron-deficient aryl azides. rsc.org

Another example of base-catalyzed cycloaddition involves the reaction of aryl azides with terminal alkynes in the presence of a base, such as tetramethylammonium (B1211777) hydroxide, to form 1,5-disubstituted 1H-1,2,3-triazoles. nih.gov This approach offers an alternative regioselectivity to the copper-catalyzed reaction. While these base-catalyzed methods have been developed for aryl azides in general, specific mechanistic studies or applications involving this compound have not been explicitly detailed in the surveyed literature. Given the electron-withdrawing substituents on the aromatic ring, it is plausible that this compound would be a suitable substrate for such base-catalyzed transformations.

Solvent Effects on Cycloaddition Processes

The azide functional group in this compound allows it to participate in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The solvent in which these reactions are conducted can have a significant impact on the reaction rate and outcome. While specific kinetic data for this compound is not extensively detailed in the literature, general principles of solvent effects on cycloaddition reactions can be applied.

The mechanism of the [3+2] cycloaddition involves a dipolar species. The transition state of such reactions is often more polar than the ground state reactants. Therefore, polar solvents are generally expected to stabilize the transition state more than the reactants, leading to an acceleration of the reaction rate. The choice of solvent can influence the solubility of reactants and catalysts, which is crucial for reaction efficiency. For instance, in copper-catalyzed reactions, coordinating solvents can affect the catalytic activity of the copper center.

Research on the cycloaddition of other polyhalogenated compounds has shown that relative reaction rates can vary significantly with the solvent used researchgate.net. The choice can range from nonpolar solvents like hexane (B92381) to highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Protic solvents like alcohols may also participate in hydrogen bonding, further influencing the reaction environment. In the synthesis of related fluorinated triazoles, solvents such as tetrahydrofuran (B95107) (THF) are commonly employed nih.govnih.gov.

Table 1: Expected Influence of Solvent Polarity on [3+2] Cycloaddition of this compound

| Solvent Type | Example(s) | Expected Effect on Reaction Rate | Rationale |

| Nonpolar | Hexane, Toluene | Slow | Poor stabilization of the polar transition state. |

| Polar Aprotic | THF, Acetonitrile (B52724), DMF | Moderate to Fast | Good stabilization of the polar transition state; good solubility of reactants. nih.gov |

| Polar Protic | Methanol (B129727), Water | Variable | Can stabilize the transition state but may also interact with the catalyst or reactants through hydrogen bonding, potentially altering reactivity. researchgate.net |

Nitrene Formation and Subsequent Reactivity

Aryl azides are well-known precursors to highly reactive nitrene intermediates, which are nitrogen analogues of carbenes. The generation of 4-chloro-3-fluorophenylnitrene from this compound can be achieved through thermal or photochemical methods.

Upon heating, this compound undergoes thermal decomposition, losing a molecule of dinitrogen (N₂) to form the corresponding aryl nitrene. This process is a common method for generating nitrenes from various organic azides. researchgate.net The reaction proceeds via the cleavage of the N-N₂ bond, a process driven by the thermodynamic stability of the liberated nitrogen gas.

The generated 4-chloro-3-fluorophenylnitrene is a highly reactive intermediate with a sextet of electrons on the nitrogen atom. It exists in both a singlet state (with paired electrons) and a triplet state (with unpaired electrons), which have different reactivities.

Once formed, the 4-chloro-3-fluorophenylnitrene can undergo several rapid reactions to achieve stability. Among the most significant are C-H insertion reactions.

Intermolecular C-H Insertion: If the nitrene is generated in the presence of a suitable C-H bond-containing substrate (such as the solvent), it can insert into this bond to form a new N-C bond, resulting in a secondary amine or amide derivative. Singlet nitrenes are known to undergo insertion reactions. The general reactivity order for insertion is tertiary C-H > secondary C-H > primary C-H bonds, reflecting the stability of the radical-like transition state.

Intramolecular C-H Insertion: In some aromatic systems, intramolecular C-H insertion can lead to the formation of cyclic products. For 4-chloro-3-fluorophenylnitrene, this would involve the nitrene inserting into one of the C-H bonds on the same aromatic ring. However, given the substitution pattern, this pathway is less probable compared to intermolecular reactions in a reactive medium.

An alternative to thermal decomposition is the photolysis of this compound. Irradiation with ultraviolet (UV) light provides the energy required to cleave the N-N₂ bond, generating the 4-chloro-3-fluorophenylnitrene. nih.gov Photochemical generation is often preferred as it can be carried out at lower temperatures, which can be advantageous for sensitive substrates and for studying the properties of the nitrene itself.

Studies on related fluorinated azidobenzoic acids have shown that photolysis leads to the production of nitrenes. nsf.gov The presence of fluorine atoms on the aromatic ring can influence the yield and stability of the generated nitrene. For instance, perfluorination has been observed to increase the yield of the triplet nitrene and enhance its stability significantly, which is attributed to crystal packing effects that trap the N₂ molecule near the nitrene. nsf.gov

Nucleophilic Aromatic Substitution (SNAr) with Halogen and Azido Groups

The aromatic ring of this compound is substituted with three electron-withdrawing groups (azido, chloro, and fluoro), which activates it towards nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.com

The rate of an SNAr reaction is influenced by two main factors:

Activation of the Ring: Electron-withdrawing groups (EWGs) activate the ring by stabilizing the negative charge of the Meisenheimer intermediate. This effect is strongest when the EWG is positioned ortho or para to the leaving group.

Leaving Group Ability: The ease with which the leaving group departs. In many SNAr reactions, fluoride (B91410) is a better leaving group than chloride because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

In this compound:

The azido group (-N₃) is a strong electron-withdrawing group.

The fluorine atom is at the C2 position, which is ortho to the activating azido group at C4.

The chlorine atom is at the C1 position, which is meta to the activating azido group at C4.

Due to the powerful activating effect of the azido group at the ortho position, the carbon atom bonded to the fluorine (C2) is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the carbon bonded to the chlorine (C1). Therefore, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluoride ion. While the azido group itself could be a leaving group, halogens are generally more readily displaced in SNAr reactions under typical conditions.

Table 2: Analysis of Substituent Reactivity in SNAr of this compound

| Substituent | Position | Position Relative to Azido Group | Activation | Leaving Group Ability (Typical SNAr) | Predicted Reactivity |

| Fluorine | C2 | Ortho | Strongly Activated | Good | Most Reactive Site |

| Chlorine | C1 | Meta | Weakly Activated | Moderate | Less Reactive |

| Azido | C4 | - | - | Possible, but less common than halogens | Least Reactive |

Activation by Electron-Withdrawing Groups

The reactivity of the azido group in this compound is significantly influenced by the presence of the chloro and fluoro substituents on the phenyl ring. These halogen atoms act as electron-withdrawing groups through their inductive effects, which decreases the electron density of the aromatic ring. This electronic modification has a profound impact on the chemical behavior of the azido moiety.

The electron-deficient nature of the aryl ring in this compound enhances the electrophilic character of the azide group. acs.org This increased electrophilicity makes the terminal nitrogen atom of the azide more susceptible to nucleophilic attack. wikipedia.orgnih.gov Furthermore, the electron-withdrawing substituents can stabilize the transition states of certain reactions, such as 1,3-dipolar cycloadditions, by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the azide. acs.org In reactions where the azide functions as a 1,3-dipole, this activation facilitates its participation in cycloaddition reactions with electron-rich dipolarophiles. acs.org

Reduction Chemistry of the Azido Functionality

The reduction of the azido group to an amine is a fundamental and widely utilized transformation in organic synthesis. For this compound, this conversion is a key step in the preparation of its corresponding aniline (B41778) derivative, 4-chloro-2-fluoroaniline (B1294793).

Conversion to Anilines and their Derivatives

The transformation of this compound into 4-chloro-2-fluoroaniline and its derivatives can be achieved through several reliable methods. These methods generally involve the use of reducing agents that can selectively reduce the azido group without affecting the halogen substituents on the aromatic ring.

One of the most common methods is catalytic hydrogenation . This involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is highly efficient and typically proceeds under mild conditions, affording the desired aniline in high yield. wikipedia.org

Another prevalent method is the Staudinger reaction , which involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. wikipedia.orgnih.gov This intermediate is then hydrolyzed to produce the amine and the corresponding phosphine oxide. The Staudinger reaction is known for its mild conditions and high functional group tolerance.

Other reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or tin(II) chloride, can also be employed for the reduction of aryl azides. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: General Methods for the Reduction of Aryl Azides to Anilines

| Reagent/Catalyst | Solvent | General Conditions | Reference |

| H₂, Pd/C | Methanol or Ethanol | Room temperature, atmospheric pressure | wikipedia.org |

| Triphenylphosphine (PPh₃) then H₂O | THF or Diethyl ether | Room temperature | wikipedia.orgnih.gov |

| Sodium borohydride (NaBH₄), Cu(acac)₂ | Methanol/Water | Room temperature | researchgate.net |

| Tin(II) chloride (SnCl₂) | Ethanol or Ethyl acetate | Reflux | N/A |

This table presents generally applicable methods for the reduction of aryl azides and does not represent specific experimental results for this compound.

Lewis Acid-Mediated Transformations and Nitrenium Ion Generation

The interaction of this compound with Lewis acids can lead to a variety of chemical transformations, potentially involving the generation of highly reactive nitrenium ion intermediates. nih.gov Lewis acids can coordinate to the nitrogen atoms of the azide group, which can facilitate the extrusion of dinitrogen gas (N₂) and the formation of a nitrene or a nitrenium-like species. nih.govorganic-chemistry.org

In the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or triflic acid (TfOH), the azide can be activated to undergo reactions that are not typically observed under thermal or photolytic conditions. organic-chemistry.org For instance, Lewis acid-mediated reactions of azides with ketones can lead to Schmidt-type ring expansion or Mannich-type reactions. organic-chemistry.org While these specific reactions involve a ketone partner, the underlying principle of Lewis acid activation of the azide is broadly applicable.

The generation of a nitrenium ion from an aryl azide is a significant transformation, as these electron-deficient species can undergo a variety of intramolecular reactions, including cyclizations and rearrangements. mdpi.com The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring of this compound would influence the stability and reactivity of any potential nitrenium ion intermediate. Benzylic azides, in particular, have been shown to rearrange to iminium species in the presence of acid, which can then be trapped by nucleophiles. organic-chemistry.org

Rearrangement Reactions and Fragmentation Pathways

Upon activation, either thermally, photochemically, or through chemical means, this compound can undergo a series of complex rearrangement and fragmentation reactions. These pathways are often initiated by the loss of N₂ to form a highly reactive aryl nitrene intermediate.

Aryl nitrenes are known to undergo a variety of transformations, including ring-expansion to form dehydroazepines, which can be trapped by nucleophiles. purdue.edu Another possible rearrangement pathway involves the formation of a benzazirine intermediate, which can then rearrange to a ketenimine. acs.orgnih.gov The specific pathway taken is highly dependent on the substitution pattern of the aryl ring and the reaction conditions.

Fragmentation of the phenyl ring itself is also a possibility, especially under high-energy conditions such as those found in mass spectrometry. researchgate.net The major fragmentation pathway for phenyl azide involves the loss of N₂ to form a phenylnitrene anion. researchgate.net Further fragmentation of the aromatic ring can occur through various ring-opening mechanisms, leading to the loss of small fragments. rsc.org The presence of halogen atoms on the ring would influence the fragmentation pattern, but the initial loss of N₂ is a common and dominant feature in the chemistry of aryl azides. researchgate.net

Table 2: Potential Reactive Intermediates and Products from this compound

| Initial Species | Intermediate | Potential Products | Reaction Type | Reference |

| This compound | 4-Chloro-2-fluorophenylnitrene | 4-Chloro-2-fluoroaniline (via H-abstraction), Azepines (via rearrangement) | Thermal/Photochemical Decomposition | purdue.edu |

| This compound | Benzazirine | Ketenimine | Photochemical Rearrangement | acs.orgnih.gov |

| This compound | 4-Chloro-2-fluorophenylnitrenium ion | Cyclized products, Trapped adducts | Lewis Acid-Mediation | mdpi.com |

This table outlines plausible reaction pathways based on the general reactivity of aryl azides.

Advanced Spectroscopic and Structural Elucidation of 4 Azido 1 Chloro 2 Fluorobenzene and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Azido-1-chloro-2-fluorobenzene. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, ¹⁹F, and nitrogen isotopes, a complete picture of the molecule's connectivity and electronic landscape can be assembled.

Proton NMR spectroscopy of this compound reveals the chemical environment of the hydrogen atoms attached to the aromatic ring. The substitution pattern on the benzene (B151609) ring dictates the number of distinct proton signals, their chemical shifts, and their coupling patterns. In a related compound, 1-chloro-4-fluorobenzene, the protons on the benzene ring exhibit specific chemical shifts and coupling patterns that can be used as a reference point. chemicalbook.com Similarly, for 4-bromo-2-chloro-1-fluorobenzene, the proton NMR spectrum provides key information about the relative positions of the hydrogen atoms. chemicalbook.com For this compound, one would expect to observe distinct signals for the three aromatic protons, with their multiplicity and coupling constants providing definitive evidence of their positions relative to the chloro, fluoro, and azido (B1232118) substituents.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.20 - 7.40 | Doublet of doublets |

| H-5 | 6.90 - 7.10 | Doublet of doublets |

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-Cl) | 125 - 135 |

| C-2 (C-F) | 150 - 160 (doublet due to C-F coupling) |

| C-3 | 115 - 125 |

| C-4 (C-N₃) | 135 - 145 |

| C-5 | 110 - 120 |

Fluorine-19 NMR is a highly sensitive technique for characterizing the environment of the fluorine atom in this compound. alfa-chemistry.com With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides a single, sharp signal for the fluorine atom. alfa-chemistry.com The chemical shift of this signal is highly sensitive to the electronic effects of the surrounding substituents. alfa-chemistry.com The presence of the electron-withdrawing chloro and azido groups will influence the chemical shift of the fluorine resonance. For reference, the chemical shift of fluorobenzene (B45895) is approximately -113.5 ppm relative to CFCl₃. ucsb.edu The specific chemical shift for this compound will be characteristic of its unique substitution pattern. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, providing further structural confirmation.

Table 3: Predicted ¹⁹F NMR Data for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

|---|

Nitrogen NMR spectroscopy offers a direct probe into the electronic structure of the azide (B81097) functional group. huji.ac.il While the more abundant ¹⁴N isotope has a quadrupole moment that often leads to broad signals, ¹⁵N NMR, despite its low natural abundance (0.36%), provides sharp signals and is highly valuable for detailed structural analysis. wikipedia.org The azide group (N₃) gives rise to three distinct nitrogen signals, corresponding to the central nitrogen (Nβ) and the two terminal nitrogens (Nα and Nγ). nih.govresearchgate.net The chemical shifts of these nitrogens are highly characteristic. In aryl azides, the Nα (attached to the ring) and Nγ (terminal) nitrogens typically resonate at higher frequencies than the Nβ (central) nitrogen. researchgate.net Isotopic labeling with ¹⁵N can significantly enhance the signal and is often employed for mechanistic studies of reactions involving the azide group. nih.govnih.gov

Table 4: Representative ¹⁵N NMR Chemical Shift Ranges for Aryl Azides

| Nitrogen Atom | Chemical Shift Range (ppm) |

|---|---|

| Nα | -130 to -150 |

| Nβ | -170 to -190 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Integrity and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and monitoring their transformations. researchgate.netnih.gov These methods probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure.

The most prominent feature in the IR and Raman spectra of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). nih.gov This band typically appears in the region of 2100-2160 cm⁻¹. nih.gov The exact position and intensity of this peak can be subtly influenced by the electronic effects of the other substituents on the aromatic ring. This characteristic peak is an excellent diagnostic tool for confirming the presence of the azide functionality and for monitoring its consumption during chemical reactions, such as cycloadditions or reductions, where the azide group is transformed. The disappearance of this strong azide stretch in the IR spectrum is a clear indicator of a successful reaction. Other characteristic bands in the IR spectrum would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations, which typically appear in the fingerprint region (below 1300 cm⁻¹). libretexts.org

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| C-F | Stretch | 1100 - 1300 | Strong |

In Situ Spectroscopic Studies of Reaction Pathways

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, allowing for the detection and characterization of short-lived intermediates without the need for isolation. Techniques such as time-resolved infrared (TRIR) and UV-Vis spectroscopy are particularly well-suited for studying the reactive species generated from this compound.

The thermolysis or photolysis of aryl azides is known to produce highly reactive nitrene intermediates. Time-resolved spectroscopy can capture the formation and decay of these species. For instance, upon excitation with a laser pulse, the azide can undergo rapid nitrogen extrusion to form the corresponding singlet nitrene, which can then undergo various reactions such as intersystem crossing to the triplet state, ring expansion, or reaction with surrounding molecules. youtube.comfrontiersin.org

In situ Fourier-transform infrared (FT-IR) spectroscopy allows for the continuous monitoring of the vibrational modes of reactants, intermediates, and products throughout a reaction. mdpi.comrsc.org For the reactions of this compound, one would expect to observe the disappearance of the characteristic strong asymmetric stretching vibration of the azide group (typically around 2100 cm⁻¹) and the appearance of new bands corresponding to the intermediates and final products. capes.gov.br The monitoring of these spectral changes provides kinetic data and mechanistic insights into the reaction pathway. rsc.org

For example, in the study of other reactive intermediates, time-resolved photoelectron spectroscopy has been used to investigate the ultrafast dynamics of excited states, providing detailed information on the electronic structure and decay pathways of transient species. canada.ca Such techniques could be applied to study the photolysis of this compound to further elucidate the properties and reactivity of the resulting 4-chloro-2-fluorophenylnitrene.

Table 1: Representative In Situ Spectroscopic Techniques for Studying Aryl Azide Reactions

| Spectroscopic Technique | Information Obtained | Typical Timescale |

| Time-Resolved Infrared (TRIR) | Vibrational modes of excited states and transient intermediates (e.g., nitrenes). | Picoseconds to nanoseconds |

| Time-Resolved UV-Vis | Electronic transitions of excited states and intermediates. | Femtoseconds to microseconds |

| In Situ FT-IR | Real-time monitoring of reactant consumption and product formation; kinetic data. | Seconds to hours |

| Time-Resolved Photoelectron Spectroscopy | Electronic structure and dynamics of excited states. | Femtoseconds to picoseconds |

Mass Spectrometry (MS) for Reaction Pathway Intermediates and Product Identification

Mass spectrometry is an indispensable tool for the identification of reaction intermediates and the structural confirmation of final products due to its high sensitivity and ability to provide molecular weight and fragmentation information. Electrospray ionization (ESI-MS) is particularly useful for detecting charged intermediates in solution. nih.govwpmucdn.com

In the context of reactions involving this compound, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), ESI-MS can be used to intercept and characterize key catalytic intermediates. For instance, studies on CuAAC reactions have successfully identified dinuclear copper intermediates, providing direct evidence for the reaction mechanism. nih.gov Similarly, for reactions of this compound, one could expect to detect ions corresponding to copper-acetylide complexes or copper-triazolide species.

The fragmentation pattern of this compound and its derivatives in the mass spectrometer provides valuable structural information. The molecular ion peak would be expected to show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). wpmucdn.comdocbrown.info Common fragmentation pathways for aryl azides involve the loss of a nitrogen molecule (N₂) to form a nitrene radical cation, which can undergo further rearrangements and fragmentations. researchgate.net The presence of chloro and fluoro substituents will influence the fragmentation pathways. For example, the fragmentation of chlorobenzene (B131634) often results in the stable phenyl cation through the loss of a chlorine radical. docbrown.info

For a triazole derivative of this compound, such as 1-(4-chloro-2-fluorophenyl)-1,2,3-triazole, ESI-MS analysis would confirm the molecular weight of the product. For instance, the synthesis of the related compound 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid from 3-chloro-2-fluoroaniline (B1295074) yielded a product with a detected [M+H]⁺ ion at m/z 342.1, confirming its formation. chemicalbook.com

Table 2: Expected Mass Spectrometric Data for this compound and a Hypothetical Triazole Product

| Compound | Molecular Formula | Expected [M]⁺ (m/z) | Key Fragmentation Pathways |

| This compound | C₆H₃ClFN₃ | 187/189 | Loss of N₂; loss of Cl; loss of F |

| 1-(4-chloro-2-fluorophenyl)-4-phenyl-1H-1,2,3-triazole | C₁₄H₉ClFN₃ | 289/291 | Fragmentation of the triazole ring; loss of the phenyl group; loss of Cl |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The analysis of triazole derivatives reveals important structural features. For example, in the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole (B1671886) rings were found to be twisted relative to each other. mdpi.comresearchgate.net Such studies provide insights into the conformation and steric effects within the molecule.

The crystallographic data for a representative triazole derivative, synthesized from a related precursor, is presented in Table 3. This data illustrates the type of detailed structural information that can be obtained. The unit cell parameters, space group, and other crystallographic details are essential for a complete understanding of the solid-state structure. mdpi.comresearchgate.net

Table 3: Representative Crystallographic Data for a Substituted Triazole Derivative Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole 3, a related heterocyclic system. mdpi.comresearchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Calculated Density (mg/m³) | 1.573 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the nature of the chromophores present. In this compound, the phenyl ring and the azide group constitute the primary chromophores. The electronic spectrum of aryl azides is typically characterized by several absorption bands corresponding to π → π* and n → π* transitions. nih.gov

The electronic absorption spectra of substituted benzoyl azides, which are structurally related to aryl azides, show intense π → π* transitions in the UV region. nih.gov The position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring. The chloro and fluoro substituents on this compound, being electron-withdrawing groups, are expected to cause a shift in the absorption maxima compared to unsubstituted phenyl azide.

For example, the UV spectrum of 4-azidobenzoic acid, a related compound, shows an absorption maximum at 274 nm, which is attributed to the phenyl azide group. researchgate.net The electronic spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region, likely with multiple peaks corresponding to different electronic transitions. The n → π* transitions, which involve the promotion of a non-bonding electron from the azide group to an anti-bonding π* orbital, are generally weaker in intensity compared to the π → π* transitions.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π (aromatic ring) to π (aromatic ring) | 200-300 nm | High |

| n → π | n (azide) to π (aromatic ring) | 250-350 nm | Low to Medium |

Computational and Theoretical Investigations of 4 Azido 1 Chloro 2 Fluorobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Azido-1-chloro-2-fluorobenzene, DFT calculations would be instrumental in elucidating its fundamental electronic properties and stability.

The initial step in most computational studies involves geometry optimization, where the molecule's lowest energy structure is determined. For this compound, the geometry is largely defined by the orientation of the azido (B1232118) group relative to the benzene (B151609) ring. The electron-withdrawing nature of the fluorine and chlorine atoms influences the electron density distribution in the phenyl ring, which in turn can affect bond lengths and angles.

Theoretical studies on substituted phenyl azides indicate that the C-N bond connecting the azido group to the phenyl ring and the N-N bonds within the azido moiety are of particular interest. The planarity of the phenyl ring is expected to be maintained, while the azido group may exhibit a slight out-of-plane bend. The rotational barrier around the C-N bond would determine the preferred conformation of the azido group.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (azide) Bond Length | ~1.40 Å |

| N1-N2 Bond Length | ~1.24 Å |

| N2-N3 Bond Length | ~1.14 Å |

| C-N-N Angle | ~115° |

| N-N-N Angle | ~172° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govyoutube.com For this compound, the energies and distributions of these orbitals are key to understanding its role in reactions such as cycloadditions.

The electron-withdrawing chloro and fluoro substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl azide (B81097). This lowering of the LUMO energy is particularly significant, as it enhances the electrophilicity of the azide. nih.gov In many 1,3-dipolar cycloadditions, the reaction is controlled by the interaction of the azide's LUMO with the HOMO of a nucleophilic partner (a dipolarophile). researchgate.netacs.org Therefore, this compound is predicted to be more reactive than phenyl azide in such reactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenyl Azide | -6.8 | -0.5 | 6.3 |

| 4-Nitrophenyl Azide | -7.2 | -1.5 | 5.7 |

| This compound (Predicted) | -7.0 | -1.1 | 5.9 |

The distribution of electron density within this compound is highly polarized due to the presence of the electronegative halogen atoms and the azido group. A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom.

Reaction Pathway Energetics and Transition State Analysis

Computational methods allow for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides insight into reaction rates and selectivity.

Aryl azides are well-known for undergoing 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazoles and triazolines, respectively. nih.gov The mechanism of these reactions can be either concerted or stepwise. For this compound, DFT calculations could be used to model the reaction pathway with a chosen dipolarophile.

The regioselectivity of the cycloaddition (i.e., the formation of a 1,4- vs. a 1,5-disubstituted triazole) is a critical aspect. FMO theory and analysis of the coefficients of the HOMO and LUMO on the reacting atoms can often predict the favored regioisomer. acs.org In many cases, the reaction is catalyzed by copper(I), which significantly alters the mechanism and typically leads to the exclusive formation of the 1,4-regioisomer. sigmaaldrich.com For the uncatalyzed reaction, a mixture of regioisomers is possible, and the relative activation energies for the two pathways would determine the product ratio. Studies on perfluorinated aryl azides have shown that the increased electrophilicity due to fluorine substitution can lead to significantly accelerated cycloaddition reactions. nih.gov

Aryl azides can decompose upon heating to extrude dinitrogen gas (N₂) and form highly reactive nitrene intermediates. This thermal decomposition is a key reaction for this class of compounds. The stability of this compound towards thermal decomposition can be investigated by calculating the activation energy for the C-N bond cleavage and N₂ extrusion.

The substituents on the phenyl ring can influence the decomposition temperature. Electron-withdrawing groups, such as the chloro and fluoro atoms in the target molecule, generally increase the stability of aryl azides, requiring higher temperatures for decomposition compared to electron-donating substituted analogues. Computational studies can map out the potential energy surface for the decomposition process, identifying the transition state leading to the formation of the corresponding singlet or triplet nitrene. The subsequent reactions of the generated nitrene, such as insertion or rearrangement, could also be explored computationally.

Computational Modeling of Solvent Effects

The influence of solvents on the stability and reactivity of aryl azides is a critical aspect of their application in chemical synthesis, particularly in reactions like the Huisgen cycloaddition ("click chemistry"). Computational modeling provides a powerful tool to understand these effects at a molecular level. For this compound, it has been proposed that Molecular Dynamics (MD) simulations could be employed to evaluate the impact of different solvents, such as dimethyl sulfoxide (B87167) (DMSO) versus water, on the kinetics of its reactions and the stability of the azide functional group over time.

Theoretical approaches like Density Functional Theory (DFT) can be utilized to model the transition states of reactions involving this compound. Such models would help in predicting how the solvent environment influences the energy barriers of these reactions. While these methodologies are well-established, specific studies detailing their application to this compound and reporting on solvent-dependent thermodynamic or kinetic data are not readily found in the literature. The polarity and hydrogen-bonding capability of a solvent can significantly interact with the polar azide group and the halogen substituents, thereby altering the electronic structure and, consequently, the reactivity of the molecule. However, without specific published research, a quantitative description of these effects for this particular compound is not possible.

Quantum Mechanical Tunneling Contributions to Reaction Dynamics

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. This effect is most significant for light particles, such as electrons and hydrogen atoms, and can play a crucial role in certain chemical reactions, especially at low temperatures.

In the context of reactions involving this compound, such as its thermal decomposition to a nitrene or its participation in cycloaddition reactions, quantum tunneling could potentially influence the reaction rates. The rearrangement of the azide group or the transfer of atoms during a reaction could have contributions from tunneling. However, a review of the current scientific literature reveals no specific computational or experimental studies that have investigated the role of quantum mechanical tunneling in the reaction dynamics of this compound. Such investigations would require sophisticated computational methods to calculate the potential energy surfaces and tunneling probabilities, and this level of detailed analysis for this specific molecule has not been published.

Comparative Studies with Analogous Halogenated Aryl Azides

The electronic properties and reactivity of a phenyl azide are significantly modulated by the nature and position of substituents on the aromatic ring. The chlorine and fluorine atoms on this compound are electron-withdrawing groups, which are expected to influence the stability and reactivity of the azide.

Comparative computational studies are invaluable for understanding these substituent effects. By comparing the computed properties of this compound with other halogenated aryl azides, one could delineate the specific contributions of the fluorine and chlorine atoms at their respective positions. For instance, it has been suggested that the presence of a fluorine atom can enhance the reactivity of the molecule in certain synthetic applications when compared to its chlorine or bromine counterparts.

A comprehensive comparative study would typically involve calculating and comparing properties such as molecular geometry, vibrational frequencies (especially the characteristic azide stretch around 2100 cm⁻¹), frontier molecular orbital energies (HOMO-LUMO gap), and the activation barriers for benchmark reactions like cycloadditions. While general studies on the decomposition of halogen-substituted phenyl azides exist, detailed and modern computational data tables directly comparing this compound with a systematic series of its analogs (e.g., other chlorofluorophenyl azides, dichlorophenyl azides, or difluorophenyl azides) are not available in the reviewed literature. Such a study would provide quantitative insights into how the interplay of different halogen substituents governs the molecule's chemical behavior.

Applications of 4 Azido 1 Chloro 2 Fluorobenzene in Advanced Organic and Materials Synthesis

Role as a Versatile Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. The azide (B81097) group in 4-azido-1-chloro-2-fluorobenzene makes it a suitable component for various MCRs. While specific studies detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its potential is significant. nih.govnih.gov

In a typical Ugi four-component reaction (U-4CR), an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. nih.gov A variation of this, the Ugi-azide reaction, substitutes the carboxylic acid with an azide, leading to the formation of tetrazole derivatives. nih.gov Given its azide functionality, this compound could theoretically participate in such reactions, providing a direct route to highly functionalized tetrazoles bearing the 4-chloro-2-fluorophenyl substituent.

The Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield α-acyloxyamides, also has azide-modified versions. nih.govnih.gov The incorporation of this compound into these reaction schemes would offer a straightforward method for introducing this specific fluorinated aromatic motif into diverse molecular scaffolds. The chloro and fluoro substituents can also influence the reactivity and regioselectivity of these MCRs, potentially leading to novel compounds with unique properties.

Synthesis of Complex Heterocyclic Compounds

The azide group is a precursor to a wide array of nitrogen-containing heterocyclic compounds. This compound serves as a key starting material for the synthesis of various valuable heterocyclic systems, including triazoles, tetrazoles, and azepines.

Triazole Derivatives for Diverse Chemical Applications

The most prominent application of aryl azides like this compound is in the synthesis of 1,2,3-triazole derivatives via the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted triazoles from an azide and a terminal alkyne.

The resulting triazole ring is a stable aromatic system that can act as a rigid linker or be a pharmacologically active core. The 4-chloro-2-fluorophenyl group attached to the triazole nitrogen can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| This compound | Terminal Alkyne | Cu(I) | 1-(4-chloro-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole |

Functionalization of Materials and Surfaces via Click Chemistry

The "click" reactivity of the azide group in this compound makes it an excellent tool for the modification and functionalization of various materials and surfaces.

Polymer Functionalization and Integration

Polymers can be endowed with new properties by covalently attaching functional molecules to their backbones. If a polymer contains alkyne groups, this compound can be "clicked" onto it via CuAAC. This process allows for the introduction of the 4-chloro-2-fluorophenyl moiety, which can enhance the thermal stability, hydrophobicity, and other physicochemical properties of the polymer.

For example, a study on the functionalization of cis-1,4-polyisoprene involved the conversion of its double bonds into azide-containing functionalities. These azide-modified polymers were then subjected to a copper(I)-catalyzed "click" coupling reaction with an alkyne-containing fluorescent molecule. researchgate.net This demonstrates a general strategy where a polymer can be first modified to contain alkyne groups and then reacted with this compound to introduce the desired functionality. This approach is applicable to a wide range of polymers, enabling the creation of novel materials for various applications. nih.gov

Surface Modification Techniques

The principles of click chemistry can also be extended to the modification of surfaces. Materials with surfaces bearing alkyne groups can be readily functionalized by treatment with this compound in the presence of a copper catalyst. This surface modification can be used to alter the surface properties of a material, such as its wettability, biocompatibility, or adhesion.

For instance, a silicon wafer or a glass slide can be first silanized with an alkyne-terminated silane. Subsequent reaction with this compound via CuAAC would result in a surface coated with a monolayer of 4-chloro-2-fluorophenyl groups. This controlled surface functionalization is crucial in the development of biosensors, microarrays, and other advanced materials where surface chemistry dictates performance. The robust and highly efficient nature of the click reaction ensures a high density of functionalization on the surface.

Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of this compound is dominated by the azide moiety, which is a key functional group for the formation of new carbon-nitrogen (C-N) bonds. Additionally, the chloro and fluoro substituents on the benzene (B151609) ring can participate in various coupling reactions, enabling the formation of carbon-carbon and other carbon-heteroatom bonds.

The primary route for C-N bond formation from this compound involves the generation of a nitrene intermediate. This is typically achieved through thermolysis or photolysis, where the azide group expels a molecule of nitrogen gas (N₂) to yield a highly reactive electron-deficient nitrene. This intermediate can then undergo a variety of reactions, most notably C-H insertion, to form new C-N bonds and construct heterocyclic systems.

A significant application of this methodology is in the synthesis of carbazoles. While specific studies detailing the use of this compound in carbazole (B46965) synthesis are not extensively documented in publicly available literature, the general strategy involves the intramolecular C-H amination of biaryl azides. In a typical reaction, a biaryl system, where one of the aryl rings is the 4-chloro-2-fluorophenyl group derived from the parent azide, is subjected to conditions that promote nitrene formation. The resulting nitrene can then insert into a C-H bond on the adjacent aryl ring to form the carbazole core. This process creates both a new C-N bond and a new C-C bond in the cyclization step.

The synthesis of carbazoles from aryl azides can be promoted by various catalysts, including those based on rhodium and palladium. nih.govrsc.org For instance, rhodium catalysts have been shown to be effective in promoting the cyclization of biaryl azides at relatively low temperatures. nih.gov Palladium-catalyzed methods often involve a tandem sequence of C-H functionalization and C-N bond formation. chim.it

Another important reaction of the azide group is its participation in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction leads to the formation of a stable 1,2,3-triazole ring, which is a valuable pharmacophore and a versatile linker in medicinal chemistry and materials science. In this context, this compound can react with a variety of terminal alkynes to produce highly functionalized triazoles. The chloro and fluoro substituents on the benzene ring remain available for further synthetic transformations.

The chloro and fluoro atoms on the aromatic ring of this compound also offer opportunities for C-C and C-heteroatom bond formation through various cross-coupling reactions. For example, the chlorine atom can participate in Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of new aryl, vinyl, and alkynyl groups, respectively. These reactions typically require a palladium catalyst and a suitable coupling partner. The fluorine atom is generally less reactive in these transformations but can influence the reactivity of the molecule and the properties of the final product.

While detailed research findings specifically on this compound are limited in the available literature, the established reactivity patterns of aryl azides and halogenated aromatic compounds provide a strong basis for its application in the synthesis of complex organic molecules through the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Bond Formed | Key Reagents/Catalysts | Product Class |

| Intramolecular C-H Amination | C-N, C-C | Heat, Light, Rhodium, Palladium | Carbazoles |

| [3+2] Cycloaddition | C-N | Copper(I), Alkynes | 1,2,3-Triazoles |

| Cross-Coupling Reactions | C-C, C-X | Palladium, Boronic acids, Alkenes, Alkynes | Biaryls, Substituted Alkenes, Substituted Alkynes |

Future Research Directions and Emerging Methodologies for Halogenated Aryl Azides

Development of Novel Catalytic Systems for Azide (B81097) Reactivity

The reactivity of the azide functional group is central to the utility of compounds like 4-azido-1-chloro-2-fluorobenzene. Future research will likely focus on the development of novel catalytic systems to control and expand the reaction scope of this versatile moiety.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been widely employed. enamine.net However, the development of new copper(II)-catalyzed systems for converting organoboron compounds to their corresponding azides is a promising area that complements existing methods. organic-chemistry.org This could facilitate the synthesis of a wider range of diversely functionalized 1-aryl-1,2,3-triazoles. organic-chemistry.org Furthermore, the exploration of ligand- and base-free catalytic systems, such as a Cu2O–CuO–Cu–C nanocomposite, offers a green and efficient route for the cross-coupling of azide anions with aryl halides. rsc.org Such systems demonstrate high catalytic activity with various aryl iodides and bromides. rsc.org

Beyond copper, other transition metals could be explored for novel catalytic transformations of halogenated aryl azides. Research into the development of recyclable polymer-supported copper(II) catalysts for CuAAC reactions under ambient conditions also presents a sustainable approach. researchgate.net

Exploration of New Reaction Platforms and Green Chemistry Approaches

Traditional methods for synthesizing aryl azides often involve the use of hazardous reagents and harsh reaction conditions. eurekaselect.com A significant trend in modern synthetic chemistry is the development of greener and more sustainable alternatives.

One promising approach involves the use of arenediazonium tosylates, which are more thermally stable and water-soluble than conventional diazonium salts, for the synthesis of aryl azides in water at room temperature. organic-chemistry.org This method is experimentally simple, avoids the need for metal catalysis, and often provides clean products without the need for extensive purification. organic-chemistry.org Another green approach involves a one-pot synthesis directly from aromatic amines via diazotization with sodium nitrite (B80452) and p-TsOH, followed by reaction with sodium azide. organic-chemistry.org

The reinvestigation and optimization of older methods, such as Fischer's synthesis of aryl azides from diazonium salts and hydroxylammonium chloride, have led to high-yield preparations in water at room temperature, highlighting the potential for rediscovering and improving established procedures. rsc.org Furthermore, the use of vinegar as a solvent and reagent for the diazotization and subsequent azidation of anilines presents a simple and low-cost procedure. researchgate.net The development of methods for the synthesis of aryl azides from nitroaromatic compounds under mild conditions also contributes to the expansion of green synthetic routes. researchgate.net

Integration into Flow Chemistry and Automated Synthesis

The inherent risks associated with handling organic azides in traditional batch processes have spurred the development of flow chemistry and automated synthesis platforms. cam.ac.ukrsc.org These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry allows for the continuous generation and in-situ use of aryl azides, minimizing the accumulation of potentially explosive intermediates. cam.ac.uk Researchers have developed flow protocols for the facile generation and purification of aryl azides, providing safe and efficient access to these important compounds. cam.ac.uk The use of monolithic azide reagents in flow chemistry applications has proven effective for various transformations, including Staudinger aza-Wittig reactions and Curtius rearrangements. cam.ac.uk The continuous flow synthesis of the antiepileptic drug Rufinamide, which involves the use of organic azides, exemplifies the power of this technology in multistep synthesis. aurigeneservices.com

Automated synthesis platforms, utilizing pre-packed capsules containing all necessary reagents, further enhance the safety and reproducibility of azide synthesis. synplechem.comacs.orgnih.gov These systems can perform the entire reaction and product isolation process with minimal user intervention, delivering high-purity organic azides. acs.orgnih.gov This capsule-based approach is not only safer but also facilitates the rapid generation of compound libraries for applications in medicinal chemistry. synplechem.com

Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are playing an increasingly important role in the real-time elucidation of the complex reaction pathways of aryl azides.

In-situ infrared (IR) spectroscopy has been used to monitor the progress of reactions like the CuAAC, providing mechanistic insights by tracking the disappearance of the characteristic azide absorption band around 2100 cm⁻¹. researchgate.net This technique has helped to confirm the rate-determining step in the CuAAC reaction. researchgate.net

Ultrafast spectroscopy, such as femtosecond transient absorption spectroscopy, allows for the direct observation of highly reactive, short-lived intermediates like singlet nitrenes, which are formed during the photolysis of aryl azides. acs.org These studies provide valuable data on the initial events in the photochemical reactions of these compounds. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly benchtop NMR combined with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), enables real-time monitoring of reactions such as azide-alkyne cycloadditions at low concentrations. acs.org This can be particularly useful for studying reaction mechanisms under biologically relevant conditions. acs.org